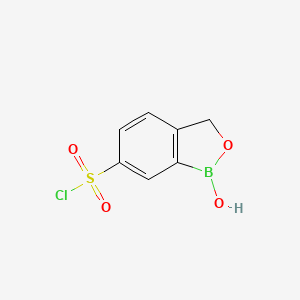
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonyl chloride (HBDBSC) is an organic compound that belongs to the class of boron-containing compounds, known as boronates. It has been widely used in the synthesis of various organic compounds, due to its unique properties. HBDBSC is an important building block for the synthesis of organic compounds, due to its ability to form strong covalent bonds with other molecules. It can also be used in the synthesis of polymers, and in the production of catalysts.
Applications De Recherche Scientifique
Antifungal Agent
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid has been investigated as an antifungal agent. Specifically, a related compound called 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has shown promise in treating onychomycosis—a fungal infection affecting toenails and fingernails. Clinical trials are underway to evaluate its efficacy as a topical treatment .
Antimalarial Agent
Researchers have explored the antimalarial potential of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid derivatives. Notably, 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles exhibited remarkable potency against Plasmodium falciparum strains in vitro (with IC50 values ranging from 0.2 to 22 nM). Additionally, compound 9 demonstrated efficacy against P. berghei in infected mice .
Boron-Containing Antimalarial Agent
Efficient synthesis is crucial for antimalarial therapeutics. 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid, also known as 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , has been identified as a potent boron-containing antimalarial agent. Its preclinical development shows an impressive IC50 value of 26 nM against Plasmodium falciparum .
Mécanisme D'action
Target of Action
A related compound, an3661, targets theCleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3) in Plasmodium falciparum . PfCPSF3 is crucial for the parasite’s survival, making it an attractive target for antimalarial drugs .
Mode of Action
Benzoxaboroles, the class of compounds to which it belongs, are known to form covalent bonds with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The inhibition of pfcpsf3 by related compounds disrupts mrna processing in plasmodium falciparum, affecting the parasite’s survival .
Result of Action
The inhibition of pfcpsf3 by related compounds leads to the disruption of mrna processing, affecting the survival of plasmodium falciparum .
Propriétés
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXREKCFFQIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.45 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

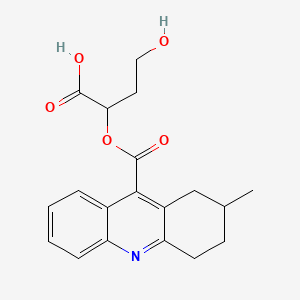
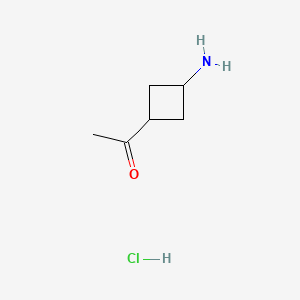

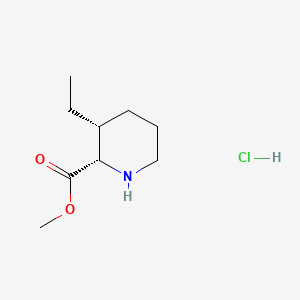
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)


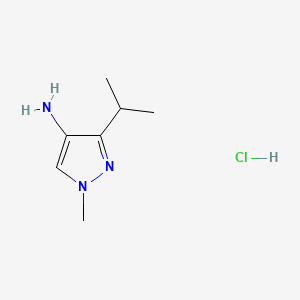
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)